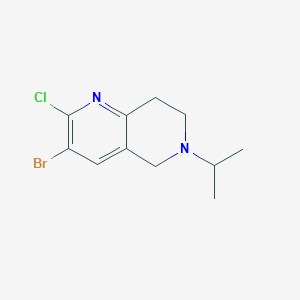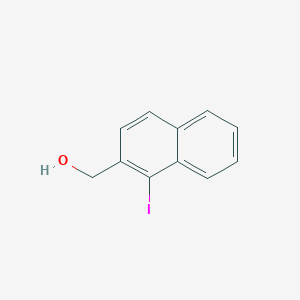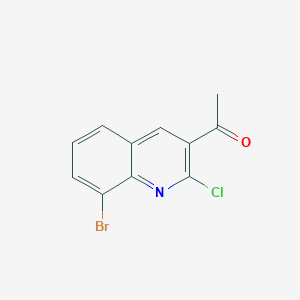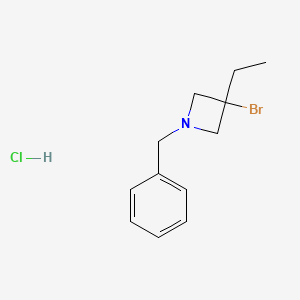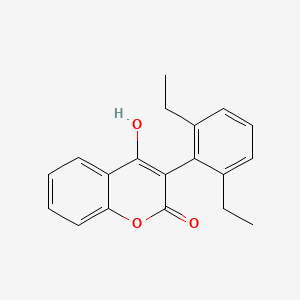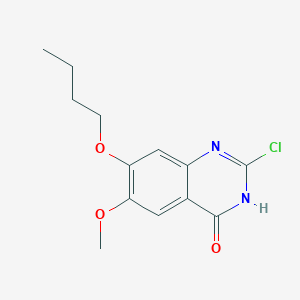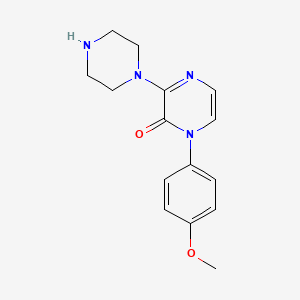
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(4-terc-butilfenil)-4-oxociclohexanocarboxilato de metilo es un compuesto orgánico que pertenece a la clase de los ciclohexanocarboxilatos. Se caracteriza por la presencia de un grupo éster metílico, un grupo terc-butilfenil y un grupo funcional cetona en el anillo ciclohexano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-(4-terc-butilfenil)-4-oxociclohexanocarboxilato de metilo generalmente implica la esterificación del ácido 1-(4-terc-butilfenil)-4-oxociclohexanocarboxílico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa del ácido carboxílico al éster.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de sistemas de microreactores permite un control preciso de las condiciones de reacción, lo que lleva a un método de producción más sostenible y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(4-terc-butilfenil)-4-oxociclohexanocarboxilato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo cetona puede oxidarse para formar ácidos carboxílicos.
Reducción: El grupo cetona puede reducirse para formar alcoholes.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con el grupo éster en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Formación de ácido 1-(4-terc-butilfenil)-4-oxociclohexanocarboxílico.
Reducción: Formación de 1-(4-terc-butilfenil)-4-hidroxiciclohexanocarboxilato.
Sustitución: Formación de varios ésteres y amidas sustituidos.
Aplicaciones Científicas De Investigación
El 1-(4-terc-butilfenil)-4-oxociclohexanocarboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 1-(4-terc-butilfenil)-4-oxociclohexanocarboxilato de metilo implica su interacción con objetivos moleculares específicos. Los efectos del compuesto están mediados por su capacidad de sufrir transformaciones químicas que modifican su estructura y reactividad. Estas transformaciones pueden influir en varias vías y procesos biológicos, lo que lleva a sus efectos observados .
Comparación Con Compuestos Similares
Compuestos similares
- 1-(4-terc-butilfenil)-4-hidroxiciclohexanocarboxilato de metilo
- Ácido 1-(4-terc-butilfenil)-4-oxociclohexanocarboxílico
- 1-(4-terc-butilfenil)-4-aminociclohexanocarboxilato de metilo
Singularidad
El 1-(4-terc-butilfenil)-4-oxociclohexanocarboxilato de metilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y físicas distintas. Su grupo terc-butilfenil proporciona impedimento estérico, afectando su reactividad y estabilidad. Además, la presencia de funcionalidades tanto de éster como de cetona permite diversas transformaciones químicas, lo que lo convierte en un compuesto versátil en la química sintética.
Propiedades
Número CAS |
1385694-49-4 |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
methyl 1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-17(2,3)13-5-7-14(8-6-13)18(16(20)21-4)11-9-15(19)10-12-18/h5-8H,9-12H2,1-4H3 |
Clave InChI |
AHUASEFWMIXTKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)
![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
